molecular formula C9H12N4S B13511173 2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine

Cat. No.: B13511173
M. Wt: 208.29 g/mol
InChI Key: LHYSLKYZJJLCJR-UHFFFAOYSA-N
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Description

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine is a compound that features a thiophene ring and a triazole ring

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine

InChI

InChI=1S/C9H12N4S/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6/h3-5H,10H2,1-2H3,(H,11,12,13)

InChI Key

LHYSLKYZJJLCJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NN1)C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor function .

Biological Activity

The compound 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)propan-2-amine is a derivative of the triazole class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings on its biological activity, including antimicrobial efficacy, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a thiophene ring linked to a triazole moiety, which is known for its role in enhancing biological activity. The molecular formula for this compound is C9H10N4SC_9H_{10}N_4S, with a molecular weight of approximately 210.27 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds related to 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)propan-2-amine have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5aE. coli< 25 μM
5bStaphylococcus aureus< 25 μM
5eGram-negative bacteria< 25 μM

These compounds were particularly effective against Gram-positive bacteria while showing limited antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A significant finding was that certain triazole derivatives exhibited potent anti-proliferative effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example:

CompoundCancer Cell LineIC50 (μM)
6dHepG2< 25
6eMCF-7< 25

These results indicate that the compound may inhibit cell growth effectively without inducing apoptosis, which is a common mechanism in many anticancer agents .

The mechanisms underlying the biological activities of 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)propan-2-amine include:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that certain derivatives bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Cyclin-dependent Kinase Inhibition : Compounds have also shown high affinity for cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation in cancer cells .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the in vitro antimicrobial activity of various triazole derivatives against standard pathogenic strains. The results indicated that compounds with thiophene substitutions had significantly enhanced antibacterial activity compared to their non-thiophene counterparts .
  • Antitumor Activity Assessment : In vivo studies using xenograft models demonstrated that specific derivatives reduced tumor volume significantly without causing adverse side effects like weight loss, which is often associated with traditional chemotherapeutics .

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